4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid
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Overview
Description
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-(3-oxophenyl)-4-oxobut-2-enoic acid, while reduction of the carbonyl group may produce 4-(3-hydroxyphenyl)-4-hydroxybut-2-enoic acid .
Scientific Research Applications
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylpropionic acid
- 4-Hydroxybenzoic acid
Uniqueness
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a more extended conjugated system, which can influence its electronic properties and interactions with other molecules .
Properties
CAS No. |
112013-82-8 |
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Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6,11H,(H,13,14) |
InChI Key |
ZHQYWQLXZYIGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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